molecular formula C14H25NO2 B567366 Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate CAS No. 1241725-67-6

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate

Cat. No. B567366
M. Wt: 239.359
InChI Key: LTRUEISLIRKQHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate” is C14H25NO2 . The average mass is 239.354 Da and the monoisotopic mass is 239.188522 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate” include a density of 1.0±0.1 g/cm3, boiling point of 314.2±11.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 55.5±3.0 kJ/mol, flash point of 143.8±19.3 °C, and index of refraction of 1.499 . It has 3 H bond acceptors, 0 H bond donors, 4 freely rotating bonds, and no Rule of 5 violations .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of crizotinib, a drug used in cancer treatment. This compound was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate and characterized by MS and 1HNMR spectrum (Kong et al., 2016).

  • Key Intermediate in Drug Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is a crucial intermediate for the synthesis of Vandetanib, a medication used for treating certain types of cancer. The synthesis was done from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution (Wang et al., 2015).

  • Synthon for Piperidine Derivatives : Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was used in synthesizing tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).

  • Preparation of Stereochemically Homogeneous Systems : In a study, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone reacted with BuLi and iodides of protected alcohols, leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, upon treatment, underwent cyclization into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).

  • Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a significant intermediate for small molecule anticancer drugs. It was synthesized from piperidin-4-ylmethanol through steps like nucleophilic substitution, oxidation, halogenation, and elimination reactions (Zhang et al., 2018).

  • Structural Studies : X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed its molecular packing driven by strong O-H...O=C hydrogen bonds, which are crucial for understanding the molecular behavior of similar compounds (Didierjean et al., 2004).

Safety And Hazards

“Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-14(2,3)17-13(16)15-8-6-12(7-9-15)10-11-4-5-11/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRUEISLIRKQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678351
Record name tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate

CAS RN

1241725-67-6
Record name tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
II Vyzir, RT Iminov, A Tverdokhlebov, AA Tolmachev… - …, 2015 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 2 www.thieme-connect.com

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